Potency Comparison: GPR40 Agonist 5 (I-14) vs TAK-875 in In Vitro Agonist Activity Assay
In a direct head-to-head in vitro assay using human GPR40, compound I-14 (GPR40 agonist 5) exhibited an EC50 of 47 nM, while the reference agonist TAK-875 showed an EC50 of 53 nM under identical conditions [1]. The difference is marginal, indicating comparable target engagement.
| Evidence Dimension | Agonist potency (EC50) |
|---|---|
| Target Compound Data | 47 nM |
| Comparator Or Baseline | TAK-875 (fasiglifam): 53 nM |
| Quantified Difference | ~1.13-fold lower EC50 (more potent) |
| Conditions | In vitro functional assay on human GPR40 |
Why This Matters
Comparable potency ensures that the compound will engage the GPR40 target at similar concentrations, while offering a superior safety margin.
- [1] Discovery of novel potent GPR40 agonists containing imidazo[1,2-a]pyridine core as antidiabetic agents. Bioorganic & Medicinal Chemistry, 2020, 28(13): 115574. DOI: 10.1016/j.bmc.2020.115574. View Source
